2-Amino-4-methyl-6-phenyl-1,3,5-triazine

Vue d'ensemble

Description

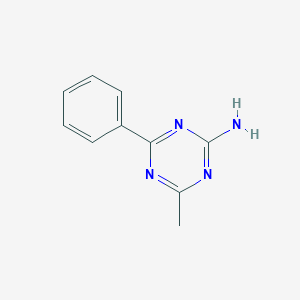

2-Amino-4-methyl-6-phenyl-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the second position, a methyl group at the fourth position, and a phenyl group at the sixth position of the triazine ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of chlorine atoms by amino groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques, such as crystallization and distillation, is common in industrial settings to achieve the desired quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-methyl-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted triazines, hydroxylated derivatives, and reduced forms of the original compound. These products often exhibit unique properties and find applications in various fields.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including 2-amino-4-methyl-6-phenyl-1,3,5-triazine, in cancer therapy. These compounds exhibit inhibitory effects on specific enzymes associated with tumor proliferation. For instance, derivatives that inhibit lysophosphatidic acid acyltransferase (LPAAT) have shown promise in treating cancers such as ovarian and breast cancer .

Case Study: LPAAT Inhibition

A study demonstrated that aryl triazines could effectively inhibit LPAAT activity in tumor tissues. This inhibition correlates with reduced tumor cell proliferation, suggesting a therapeutic avenue for triazine derivatives in oncology .

Agrochemical Applications

Herbicide Development

this compound serves as an intermediate in the synthesis of herbicides. Its structural properties allow it to interact effectively with plant growth regulators. For example, it is involved in synthesizing thifensulfuron-methyl, a widely used herbicide that targets specific weed species without harming crops .

Case Study: Thifensulfuron-Methyl

Research has shown that thifensulfuron-methyl effectively controls various broadleaf weeds while being safe for crops like wheat and barley. The synthesis of this herbicide involves this compound as a crucial building block .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under extreme conditions.

Case Study: Polymer Synthesis

A study demonstrated the successful incorporation of triazine derivatives into polyimide films. These films exhibited improved thermal stability and mechanical strength compared to conventional polymers .

Mécanisme D'action

The mechanism of action of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

- 2-Amino-4-methyl-6-methoxy-1,3,5-triazine

- 2-Amino-4-methyl-6-chloro-1,3,5-triazine

- 2-Amino-4-methyl-6-ethyl-1,3,5-triazine

Comparison: Compared to its similar compounds, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications. Additionally, the phenyl group can influence the compound’s biological activity, potentially leading to more potent therapeutic effects.

Activité Biologique

2-Amino-4-methyl-6-phenyl-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.20 g/mol. The compound features a triazine ring substituted with an amino group at position 2, a methyl group at position 4, and a phenyl group at position 6, which contributes to its unique reactivity and biological profile.

1. Anticancer Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer types such as:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest. For instance, it has been reported to induce G0/G1 and G2/M phase arrest in treated cells, leading to increased apoptosis rates as evidenced by flow cytometry analyses .

2. Antimicrobial Activity

The compound has also shown antimicrobial properties against various bacterial strains. Studies utilizing the agar diffusion method indicated significant antibacterial activity against:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

This suggests potential applications in treating bacterial infections .

3. Enzyme Inhibition

Recent research indicates that this compound can inhibit specific enzymes involved in tumorigenesis. This includes inhibition of enzymes that facilitate cancer cell proliferation and survival pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : The compound has been shown to bind with DNA, potentially interfering with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components may lead to increased ROS production, contributing to apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Cytotoxicity Assessment : A study evaluated the IC50 values for various cancer cell lines treated with the compound over a 72-hour incubation period. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .

- Cell Cycle Analysis : Flow cytometry was employed to analyze the effects on cell cycle distribution in treated cells. Results showed a concentration-dependent increase in the sub-G1 population indicative of apoptotic cells .

Data Summary Table

| Biological Activity | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | HCT-116 | 15 | Apoptosis |

| Cytotoxicity | MCF-7 | 12 | Apoptosis |

| Antibacterial Activity | E. coli | - | Inhibition |

| Antibacterial Activity | S. aureus | - | Inhibition |

Propriétés

IUPAC Name |

4-methyl-6-phenyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXHEJIGZKADPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274558 | |

| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1853-91-4 | |

| Record name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.